molecular formula C22H22N4O B2833415 3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097927-98-3

3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No. B2833415
CAS RN: 2097927-98-3
M. Wt: 358.445
InChI Key: UYOXFNQZUUYPGE-UHFFFAOYSA-N
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Description

The compound “3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The presence of these rings suggests that this compound may have interesting chemical properties and could potentially be used in pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings and functional groups would give this molecule a three-dimensional structure that could potentially allow it to interact with various biological targets .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The presence of the pyrimidine and azetidine rings, as well as the phenyl groups, suggests that this compound could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the pyrimidine and azetidine rings, the phenyl groups, and the ketone group would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Fused Pyrimidines Synthesis: Research demonstrates the synthesis of fused pyrimidines, indicating the potential for creating complex heterocyclic compounds with antimicrobial activities. This involves reactions of amino furan carbonitrile derivatives with other compounds to form various pyrimidine and imidazo pyrimidine derivatives, highlighting the versatility of pyrimidine derivatives in synthesizing bioactive molecules (Bhuiyan et al., 2005).
  • Azetidinone Derivatives Synthesis: Studies have shown the transformation of azetidinone compounds into different chemical structures, which is crucial for developing new chemical entities with potential biological activities. For example, the synthesis of 1-(Diphenylmethyl)azetidin-3-ol and its structural analysis provides insight into the chemical behavior of azetidinone derivatives (Ramakumar et al., 1977).
  • Catalytic Asymmetric Synthesis: A study detailed the synthesis of enantiopure azetidin-2-yl(diphenyl)methanol derivatives, showcasing their application in catalytic asymmetric reactions. This research underscores the importance of chirality in chemical synthesis and its implications for producing biologically active compounds (Wang et al., 2008).

Biological Activities

  • Antiproliferative Activity: The synthesis of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and their evaluation for antiproliferative activity against cancer cell lines highlight the potential therapeutic applications of such compounds. This research contributes to the development of new anticancer agents (Atapour-Mashhad et al., 2017).
  • Antibacterial and Antifungal Activities: Investigations into the antibacterial and antifungal properties of thiazolidinones and azetidinones derivatives derived from chalcone point to their utility in combating microbial infections. This work emphasizes the role of structural modification in enhancing biological activity (Patel & Patel, 2017).

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research. Such compounds have the potential to be developed into new drugs or other useful substances. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

3,3-diphenyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c27-22(26-14-19(15-26)25-21-11-12-23-16-24-21)13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,16,19-20H,13-15H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOXFNQZUUYPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

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